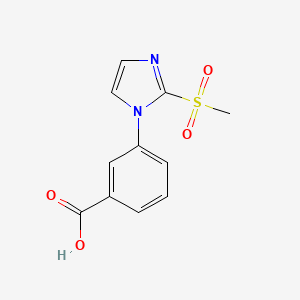

3-(2-Methanesulfonyl-imidazol-1-yl)-benzoic acid

Description

3-(2-Methanesulfonyl-imidazol-1-yl)-benzoic acid is a benzoic acid derivative featuring an imidazole ring substituted with a methanesulfonyl group at position 2 and linked to the benzoic acid moiety at position 3. The methanesulfonyl group (CH₃SO₂–) is a strong electron-withdrawing substituent, which can influence the compound’s acidity, solubility, and reactivity.

Properties

IUPAC Name |

3-(2-methylsulfonylimidazol-1-yl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O4S/c1-18(16,17)11-12-5-6-13(11)9-4-2-3-8(7-9)10(14)15/h2-7H,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAFSMOSKHUYZJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=NC=CN1C2=CC=CC(=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methanesulfonyl-imidazol-1-yl)-benzoic acid typically involves the following steps:

-

Formation of Methanesulfonyl-Imidazole: : This step involves the reaction of imidazole with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.

-

Coupling with Benzoic Acid Derivative: : The methanesulfonyl-imidazole intermediate is then coupled with a benzoic acid derivative, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction is typically performed in an organic solvent like dimethylformamide (DMF) or dichloromethane.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reagent concentrations, would be crucial to maximize yield and minimize impurities. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methanesulfonyl-imidazol-1-yl)-benzoic acid can undergo various chemical reactions, including:

Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The imidazole ring can be reduced under specific conditions to yield imidazoline derivatives.

Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Imidazoline derivatives.

Substitution: Halogenated or nitrated benzoic acid derivatives.

Scientific Research Applications

3-(2-Methanesulfonyl-imidazol-1-yl)-benzoic acid has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting enzyme inhibition or receptor modulation.

Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties, such as enhanced thermal stability or conductivity.

Biological Studies: It may be used in biochemical assays to study enzyme activity or protein-ligand interactions.

Industrial Chemistry: The compound can serve as an intermediate in the synthesis of dyes, pigments, or other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(2-Methanesulfonyl-imidazol-1-yl)-benzoic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or modulating receptor activity. The methanesulfonyl-imidazole group can interact with active sites of enzymes or binding pockets of receptors, leading to altered biological activity. The benzoic acid moiety can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Heterocycle Variations

Metsulfuron Methyl Ester

- Structure: Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate.

- Key Features : Contains a sulfonylurea bridge linking a triazine ring to a benzoate group.

- Application : Herbicide, leveraging the sulfonyl group’s ability to inhibit acetolactate synthase in plants .

- Comparison : Unlike the target compound, metsulfuron’s triazine ring and sulfonylurea bridge enhance herbicidal activity, whereas the imidazole ring in the target may favor medicinal applications (e.g., enzyme inhibition).

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

- Structure : Benzamide with a hydroxy-dimethyl ethyl group.

- Key Features : An N,O-bidentate directing group suitable for metal-catalyzed C–H bond functionalization.

- Comparison : The absence of a heterocycle limits its electronic diversity compared to the target compound’s imidazole-sulfonyl system, which could enable broader reactivity in catalysis or drug design .

Amino Acid-Coupled Benzimidazoles (3a–3d)

- Structure: Benzimidazole linked to amino acids (e.g., 2-(((1H-benzo[d]imidazol-2-yl)methyl)amino)propanoic acid).

- Key Features: Water-soluble due to amino acid substituents; stable in air and polar solvents.

- Comparison : The benzimidazole core offers greater aromaticity and metabolic stability than imidazole, but the target’s methanesulfonyl group may improve binding to hydrophobic protein pockets .

Biological Activity

3-(2-Methanesulfonyl-imidazol-1-yl)-benzoic acid is a compound of significant interest in medicinal chemistry and biological research due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features an imidazole ring substituted with a methanesulfonyl group and a benzoic acid moiety. This structure is crucial for its biological activity, as the imidazole group can interact with various biological targets, including enzymes and receptors.

The biological activity of this compound primarily involves:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby altering their activity. This interaction is facilitated by the methanesulfonyl-imidazole group, which can form hydrogen bonds or coordinate with metal ions present in the enzyme's active site.

- Receptor Modulation : The benzoic acid moiety enhances the compound's binding affinity to various receptors, potentially leading to altered signaling pathways in cells.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance:

- Cytotoxicity Studies : Compounds similar in structure have shown significant cytotoxic effects against various cancer cell lines. For example, certain derivatives exhibited IC50 values ranging from 2.43 μM to 14.65 μM against MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells, indicating strong growth inhibition .

- Mechanistic Insights : The anticancer activity is often linked to the induction of apoptosis and disruption of microtubule assembly, which are critical processes in cancer cell proliferation .

Enzyme Inhibition

The compound has been utilized in biochemical assays to study enzyme activity:

- Carbonic Anhydrase Inhibition : Related compounds have demonstrated inhibitory effects on various isoforms of carbonic anhydrase, which plays a role in numerous physiological processes. Such inhibition can lead to therapeutic effects in conditions like glaucoma and edema .

Antimicrobial Activity

In addition to its anticancer properties, the compound's derivatives have been evaluated for antimicrobial activity:

- Broad Spectrum Activity : Some studies have shown that compounds with similar structures exhibit antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, derivatives were effective against Staphylococcus aureus and Pseudomonas aeruginosa, suggesting potential applications in treating infections .

Data Summary

| Biological Activity | IC50 Values (μM) | Target Cell Lines |

|---|---|---|

| Cytotoxicity | 2.43 - 14.65 | MDA-MB-231, HepG2 |

| Enzyme Inhibition | Varies | Carbonic Anhydrase |

| Antimicrobial | Varies | Various Bacteria |

Case Studies

- Cytotoxicity Against Cancer Cells : A study on imidazole derivatives reported that several compounds exhibited significant cytotoxic effects on MDA-MB-231 cells, with morphological changes observed at concentrations as low as 1 μM. This indicates a promising avenue for developing new anticancer therapies based on this scaffold .

- Enzyme Interaction Studies : Research involving enzyme assays demonstrated that compounds similar to this compound could effectively inhibit carbonic anhydrase isoforms, providing insights into their potential therapeutic applications in managing conditions associated with enzyme dysregulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.